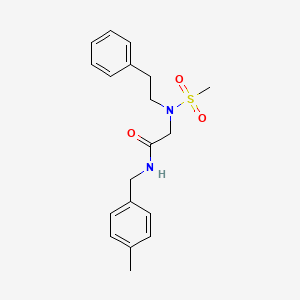
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide
描述
N-1-(4-methylbenzyl)-N-2-(methylsulfonyl)-N-2-(2-phenylethyl)glycinamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is involved in the development and progression of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).
作用机制
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways. N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects:
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide has been shown to have a selective inhibitory effect on BTK, with minimal off-target effects on other kinases. In preclinical studies, N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide has been shown to reduce tumor burden and improve survival in mouse models of CLL and MCL. N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
实验室实验的优点和局限性
One of the advantages of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is its selective inhibitory effect on BTK, which reduces the potential for off-target effects. Another advantage is its ability to enhance the activity of other anti-cancer agents, which may improve the efficacy of combination therapies. However, one limitation of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide is its potential for resistance development, which has been observed in preclinical models of CLL and MCL.
未来方向
There are several future directions for the development of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide. One direction is the evaluation of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide in combination with other anti-cancer agents, such as venetoclax and lenalidomide, in clinical trials. Another direction is the investigation of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Furthermore, the development of resistance to N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide could be addressed by the identification of biomarkers that predict response to treatment and the development of novel BTK inhibitors with improved efficacy and safety profiles.
科学研究应用
N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide has been extensively studied in preclinical models of B-cell malignancies, including CLL, MCL, and WM. In vitro studies have shown that N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. In vivo studies have demonstrated the efficacy of N~1~-(4-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide in reducing tumor burden and improving survival in mouse models of CLL and MCL.
属性
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[methylsulfonyl(2-phenylethyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-16-8-10-18(11-9-16)14-20-19(22)15-21(25(2,23)24)13-12-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPSLKPPVFMFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-2-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B3498439.png)
![1-allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3498447.png)
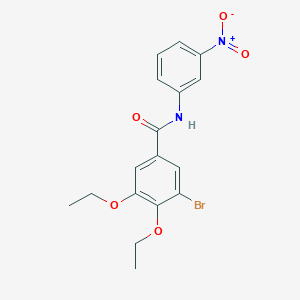
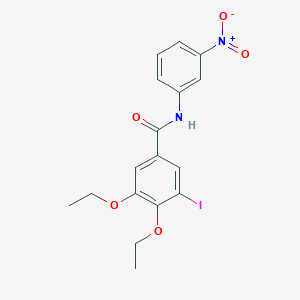

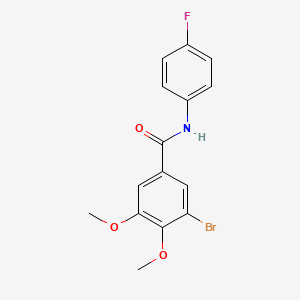
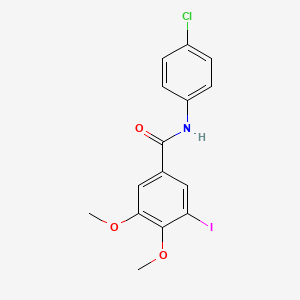

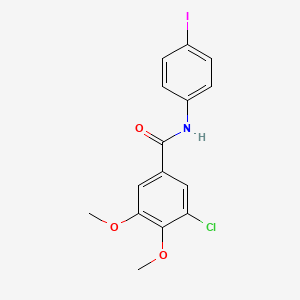
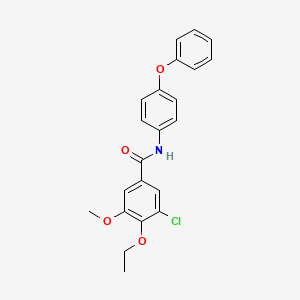
![N-(3-chloro-4-methoxyphenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3498515.png)
![4-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B3498518.png)
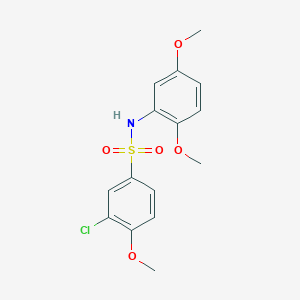
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3498531.png)